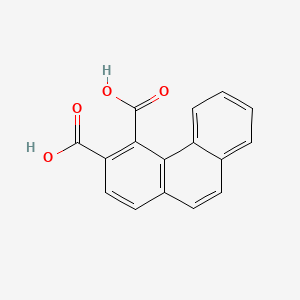![molecular formula C12H7N3 B13936715 5H-pyrido[4,3-b]indole-3-carbonitrile CAS No. 66646-28-4](/img/structure/B13936715.png)
5H-pyrido[4,3-b]indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-pyrido[4,3-b]indole-3-carbonitrile: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its stability at room temperature and its solubility in organic solvents like methanol and dichloromethane . It has a strong aromatic odor and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5H-pyrido[4,3-b]indole-3-carbonitrile can be synthesized through multiple methods. One common approach involves the reaction of pyridine and benzindole analogs under suitable chemical reaction conditions . The Fischer indole synthesis is another method used for preparing indole derivatives, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5H-pyrido[4,3-b]indole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic substitution reactions are facilitated by reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
5H-pyrido[4,3-b]indole-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-pyrido[4,3-b]indole-3-carbonitrile involves its interaction with molecular targets and pathways within cells. For instance, as a tubulin polymerization inhibitor, it binds to colchicine binding sites on microtubules, disrupting the microtubule network and inhibiting cell division . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Used as a precursor for synthesizing biologically active structures.
5H-pyrazino[2,3-b]indole: Another indole derivative with different substitution patterns.
Uniqueness: 5H-pyrido[4,3-b]indole-3-carbonitrile stands out due to its specific chemical structure, which allows it to interact uniquely with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
66646-28-4 |
|---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5H-pyrido[4,3-b]indole-3-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-6-8-5-12-10(7-14-8)9-3-1-2-4-11(9)15-12/h1-5,7,15H |
InChI Key |
LYGWEJNAZDJACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


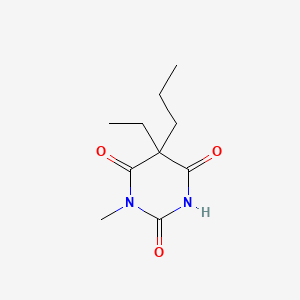
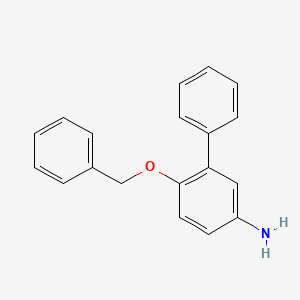
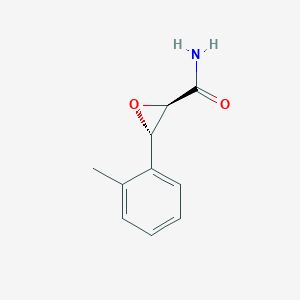
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)
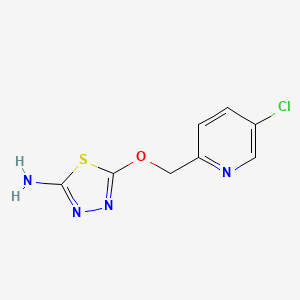
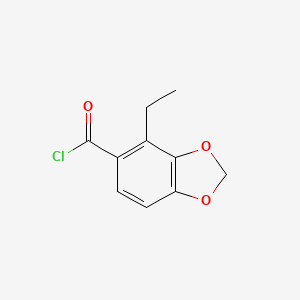
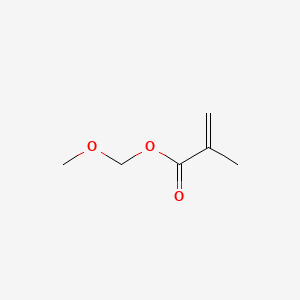


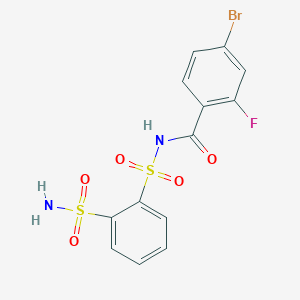
![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
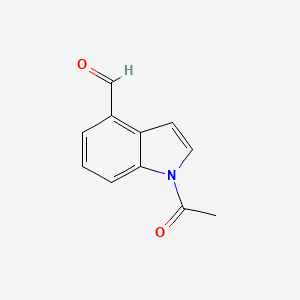
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
